molecular formula C19H19ClF2N2O3S B11333839 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11333839
M. Wt: 428.9 g/mol
InChI Key: NCXUFKKZDCUHCQ-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a piperidine ring, a carboxamide group, and sulfonyl and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate can be used.

    Reducing agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: It is used in biochemical assays to study its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the sulfonyl and carboxamide groups, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H19ClF2N2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19ClF2N2O3S/c20-17-5-2-6-18(22)16(17)12-28(26,27)24-9-7-13(8-10-24)19(25)23-15-4-1-3-14(21)11-15/h1-6,11,13H,7-10,12H2,(H,23,25)

InChI Key

NCXUFKKZDCUHCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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